Unique Structural Determinants: Javanicin D vs. Javanicins A and C
A direct structural comparison reveals Javanicin D possesses a unique combination of functional groups and stereochemistry not found in its co-isolated analogs, Javanicins A and C. While all three are quassinoids, Javanicin D is specifically characterized as 18-Norpicrasan-1-one, 2,12-bis(acetyloxy)-11-((1,3-benzodioxol-5-ylcarbonyl)oxy)-13-hydroxy-16-methoxy-, (2α,11α,12β,16β)- , [1]. This differs markedly from the structures reported for Javanicins A and C, which lack the specific 1,3-benzodioxol-5-ylcarbonyl moiety and possess different acetylation patterns. The quantitative structural data (molecular formula, exact mass, specific stereochemistry) confirm Javanicin D as a distinct molecular entity with a unique chemical space, directly impacting its potential interactions with biological targets.
| Evidence Dimension | Molecular Structure and Stereochemistry |
|---|---|
| Target Compound Data | C32H40O12; MW 616.66 g/mol; 18-Norpicrasan-1-one, 2,12-bis(acetyloxy)-11-((1,3-benzodioxol-5-ylcarbonyl)oxy)-13-hydroxy-16-methoxy-, (2α,11α,12β,16β)- |
| Comparator Or Baseline | Javanicin A and Javanicin C (structural data not fully detailed in primary source but confirmed as distinct by authors) |
| Quantified Difference | Distinct chemical formula and stereochemistry; presence of a unique 1,3-benzodioxol-5-ylcarbonyl group and a specific acetylation pattern. |
| Conditions | Structure elucidation by NMR and MS spectroscopy [1]. |
Why This Matters
These structural differences are fundamental for SAR studies and target identification; procuring the exact compound ensures experimental reproducibility and validity.
- [1] Ohmoto T, Koike K, Mitsunaga K, Fukuda H, Kagei K. Studies on the constituents of Indonesian Picrasma javanica. III. Structures of new quassinoids, javanicins A, C and D. Chem Pharm Bull (Tokyo). 1989 Nov;37(11):2991-4. doi: 10.1248/cpb.37.2991. PMID: 2632044. View Source
